molecular formula C14H12N2O2 B154194 9H-xanthene-9-carbohydrazide CAS No. 1604-08-6

9H-xanthene-9-carbohydrazide

Cat. No. B154194
CAS RN: 1604-08-6
M. Wt: 240.26 g/mol
InChI Key: VDVNAWMSFFMKDT-UHFFFAOYSA-N
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Description

9H-xanthene-9-carbohydrazide is a derivative of the xanthene family, which is a class of tricyclic compounds that are known for their diverse range of biological activities. The xanthene core structure is a common scaffold in many compounds with potential pharmacological properties.

Synthesis Analysis

The synthesis of xanthene derivatives often involves the formation of the tricyclic xanthene core followed by functionalization at various positions on the ring system. For instance, the synthesis of 9H-xanthene-9-carboxaldehyde, a related compound, has been achieved through a novel two-carbon homologation using N-vinylacetamides or ethyl vinyl ether as acetaldehyde anion equivalents . This method could potentially be adapted for the synthesis of 9H-xanthene-9-carbohydrazide by introducing a hydrazide functional group at the appropriate step.

Molecular Structure Analysis

The molecular structure of xanthene derivatives is characterized by a tricyclic framework that can be further modified with various substituents. The crystal structure of related compounds, such as 9-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one, has been determined using single crystal X-ray analysis, revealing a centrosymmetric space group and a dimer formation through hydrogen-bonding patterns . These structural insights are valuable for understanding the molecular interactions and properties of 9H-xanthene-9-carbohydrazide.

Chemical Reactions Analysis

Xanthene derivatives can undergo various chemical reactions, including aromatic nucleophilic substitution, which has been used to prepare novel 9-oxo-9H-xanthene-dicarboximides . The reactivity of the xanthene core allows for the introduction of different functional groups, which can lead to a wide range of chemical properties and biological activities. The specific chemical reactions involving 9H-xanthene-9-carbohydrazide would depend on the substituents present and the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of xanthene derivatives are influenced by their molecular structure. For example, xanthene-9-carboxylic acid exhibits hydrogen bonding of the cyclic dimer type, which affects its solubility and intermolecular interactions . The introduction of a carbohydrazide group in 9H-xanthene-9-carbohydrazide would likely impact properties such as solubility, melting point, and reactivity. These properties are crucial for the compound's potential use in pharmaceutical applications.

Scientific Research Applications

Xanthene's Synthetic Strategies and Biological Activities

  • Synthetic Methodologies : Xanthenes, including 9H-xanthene derivatives, are synthesized using various methodologies, with a focus on efficiency, safety, and ecological impact. Recent developments in electrochemical and metal-free procedures offer greener and more efficient methodologies. Azaxanthenes, bioisosteres of xanthenes, are also explored for their versatility (Maia et al., 2020).

  • Biological Activity : These derivatives display activity as neuroprotectors, antitumor agents, and antimicrobials, showcasing their broad applicability in biological contexts. However, their structures sometimes indicate potential pharmacokinetic issues and safety concerns, especially for clinical evaluation (Maia et al., 2020).

Xanthenes and Ketones in Pharmaceutical Chemistry

  • Cross-Coupling Applications : The electrochemical dehydrogenative cross-coupling of xanthenes and ketones, a method to prepare 9-alkyl-9H-xanthenes, is significant in pharmaceutical chemistry. This process is noted for its mild conditions, high atom economy, and excellent functional-group tolerance (Yang et al., 2020).

Xanthones in Natural Products and Synthesis

  • Natural Occurrence and Synthesis : Xanthones, derivatives of 9H-xanthene, are found in various organisms like fungi, lichens, and bacteria. They exhibit a broad spectrum of biological activities due to their interaction with diverse biomolecules. The synthesis of these compounds, including partially saturated xanthones, is of interest due to their structural and biological properties (Masters & Bräse, 2012).

Application in Organic Light Emitting Diodes (OLEDs)

  • Photophysical Properties : 9H-xanthene derivatives have been studied for their application in OLEDs. These studies focus on their photophysical properties, aggregation-induced emission enhancement, and thermal stability, underscoring their potential in electronic devices (Nasiri et al., 2021).

Homologation in Organic Synthesis

  • Novel Synthesis Approaches : The novel two-carbon homologation of xanthydrol to produce 9H-xanthene derivatives is an efficient synthetic approach. This method is noted for its utility in organic synthesis, offering a pathway to a variety of xanthene-based compounds (Prashad et al., 2004).

Computational Study on Energetics and Reactivity

  • Computational Insights : A computational study on xanthene derivatives, including those with functional groups at position 9, provides insights into their energetics and reactivity. This research contributes to the understanding of the structural and electronic properties of these compounds (Freitas et al., 2013).

Xanthones as Privileged Structures in Drug Discovery

  • Anticancer and Neuroprotective Applications : Xanthones, related to 9H-xanthene, are recognized for their anticancer and neuroprotective properties. Their diverse biological activities make them significant in medicinal chemistry and drug discovery (Pinto et al., 2005).

Safety And Hazards

When handling 9H-xanthene-9-carbohydrazide, it is recommended to wear personal protective equipment/face protection. Avoid getting it in eyes, on skin, or on clothing. Avoid dust formation and use only under a chemical fume hood. Do not breathe (dust, vapor, mist, gas). Do not ingest. If swallowed then seek immediate medical assistance .

properties

IUPAC Name

9H-xanthene-9-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-16-14(17)13-9-5-1-3-7-11(9)18-12-8-4-2-6-10(12)13/h1-8,13H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVNAWMSFFMKDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970187
Record name 9H-Xanthene-9-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672120
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

9H-xanthene-9-carbohydrazide

CAS RN

5484-20-8
Record name 9H-Xanthene-9-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Gupta, S Mehrotra, A Sharma, M Chugh… - Journal of Medicinal …, 2017 - ACS Publications
Hemoglobin degradation/hemozoin formation, essential steps in the Plasmodium life cycle, are targets of existing antimalarials. The pathway still offers vast possibilities to be explored …
Number of citations: 24 pubs.acs.org

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